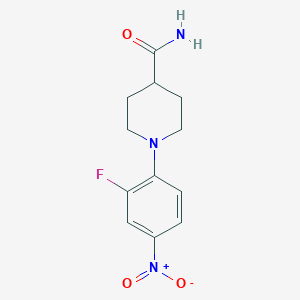

1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide

Descripción

1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide (CAS: 912894-29-2) is a piperidine-based carboxamide derivative featuring a 2-fluoro-4-nitrophenyl substituent. Its molecular weight is 267.26 g/mol, and it exists as a solid at room temperature . The compound’s structure combines a piperidine ring with a carboxamide group, linked to a fluorinated and nitro-substituted aromatic ring.

Propiedades

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O3/c13-10-7-9(16(18)19)1-2-11(10)15-5-3-8(4-6-15)12(14)17/h1-2,7-8H,3-6H2,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOQYAIMZGNCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide typically involves the reaction of 2-fluoro-4-nitroaniline with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium methoxide, methanol.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 1-(2-Amino-4-fluorophenyl)piperidine-4-carboxamide.

Substitution: 1-(2-Methoxy-4-nitrophenyl)piperidine-4-carboxamide.

Hydrolysis: 2-Fluoro-4-nitroaniline and piperidine-4-carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development:

- Inhibition of Enzymes : Studies have shown that compounds with similar structures can act as inhibitors for enzymes such as soluble epoxide hydrolase (sEH), which is implicated in inflammatory processes. Inhibiting sEH can lead to reduced levels of pro-inflammatory mediators, showcasing the compound's potential in treating conditions like rheumatoid arthritis and sepsis .

Biological Research

The compound has also been explored for its interactions with biological macromolecules:

- Protein Binding Studies : Research indicates that this compound may bind to specific proteins, influencing their activity. This property is crucial for developing targeted therapies that modulate protein functions in diseases .

Material Science

In addition to its biological applications, this compound can serve as a building block in the synthesis of advanced materials:

- Polymer Development : The reactive functional groups present in this compound allow it to be incorporated into polymers and coatings, enhancing material properties such as durability and chemical resistance .

Case Study 1: Anti-inflammatory Drug Development

A study focused on the design of sEH inhibitors included analogs of this compound. These compounds demonstrated significant anti-inflammatory effects in animal models. For instance, one derivative showed improved pharmacokinetic properties and reduced inflammation markers in models of acute pancreatitis .

Case Study 2: Protein Interaction Analysis

Another investigation utilized this compound to study its binding affinity to specific proteins involved in metabolic pathways. The results indicated that modifications to the piperidine structure could enhance binding efficiency, paving the way for the development of more potent inhibitors targeting metabolic disorders .

Mecanismo De Acción

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups on the phenyl ring may play a role in binding to the active site of the target, while the piperidine ring and carboxamide group contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

- 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxamide (CAS: 874800-67-6) This isomer differs in the positions of the fluoro and nitro groups on the phenyl ring (4-fluoro-2-nitro vs. 2-fluoro-4-nitro). Molecular weight is identical (267.26 g/mol), but solubility and crystallinity may differ due to packing efficiency .

Heterocyclic Variants

- 1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide (CAS: 618394-22-2) This compound replaces the fluoronitrophenyl group with a thieno[2,3-d]pyrimidin-4-yl moiety substituted with a 4-chlorophenyl group. Its molecular weight (362.87 g/mol) is higher, likely reducing membrane permeability .

- 1-(7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-4-carboxamide (CAS: 1243047-19-9) This derivative incorporates a dihydrothienopyrimidine scaffold and a phenylethyl amide side chain. The phenylethyl substituent may confer selectivity for hydrophobic binding pockets .

Functional Group Modifications

- 1-(2-Amino-6-methylbenzoyl)piperidine-4-carboxamide (CAS: 953881-73-7) Replacing the nitro group with an amino group and introducing a methyl substituent on the benzoyl ring reduces electron-withdrawing effects, increasing basicity. The amino group enables participation in hydrogen bonding, which could improve target affinity in certain biological contexts. Molecular weight is slightly lower (261.32 g/mol), suggesting better bioavailability .

N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

This compound (from SARS-CoV-2 inhibitor research) substitutes the nitroaromatic system with a naphthyl group, enhancing hydrophobic interactions. The naphthalene moiety’s planar structure may improve stacking with aromatic residues in viral proteases, though the bulky substituent could hinder metabolic stability .

Physicochemical Properties

Actividad Biológica

1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide, a compound with the molecular formula CHFNO and a molecular weight of 267.26 g/mol, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-fluoro-4-nitrophenyl group and a carboxamide functional group. The presence of fluorine and nitro substituents is significant as they can influence the compound's reactivity and biological interactions.

This compound interacts with various biological targets, including enzymes and receptors involved in critical biochemical pathways. The fluorine atom is known to modulate the basicity of the nitrogen atom in the piperidine ring, potentially affecting its binding affinity to target proteins .

Anticancer Activity

Recent studies have indicated that compounds containing similar piperidine structures exhibit significant anticancer properties. For example, derivatives of piperidine have been shown to inhibit the growth of various cancer cell lines, including lung and breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer (MDA-MB-231) | TBD | |

| Piperidine Derivative A | Lung Cancer | 5.0 | |

| Piperidine Derivative B | Colorectal Cancer | 7.5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it may exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro enhances its antimicrobial efficacy .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 | |

| Escherichia coli | 0.020 | |

| Pseudomonas aeruginosa | TBD |

Case Studies

- Anticancer Studies : A study conducted on various piperidine derivatives demonstrated that modifications at the para-position on the phenyl ring significantly influenced cytotoxicity against cancer cell lines. The introduction of electron-withdrawing groups was particularly effective in enhancing activity against MDA-MB-231 cells .

- Antimicrobial Efficacy : In a comparative study of monomeric alkaloids, this compound exhibited promising antibacterial activity with low MIC values against S. aureus and E. coli, suggesting its potential as a lead compound in antibiotic development .

Q & A

Q. Example Table: Reaction Conditions for Piperidine Carboxamide Derivatives

| Substituent | Coupling Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Fluorophenyl | HATU | DMF | 78 | |

| 2-Nitrophenyl | EDCI | DCM | 65 |

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm the piperidine ring conformation and nitrophenyl substitution pattern .

- HRMS : Validate molecular weight (e.g., calculated for C₁₂H₁₃FN₃O₃: 278.09) with <2 ppm error .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect nitro-group degradation byproducts .

Advanced: How do structural modifications (e.g., fluoro/nitro substituent positions) influence biological activity in vitro?

Methodological Answer:

Q. Example Table: Substituent Effects on T-Type Ca²⁺ Channel Inhibition

| Substituent | IC₅₀ (µM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 2-Fluoro-4-nitro | 0.12 | 0.8 | |

| 3-Fluoro-4-nitro | 0.45 | 1.2 |

Advanced: How can contradictory data on this compound’s pharmacokinetics (e.g., bioavailability vs. clearance) be resolved?

Methodological Answer:

- Comparative pharmacokinetic studies : Use LC-MS/MS to measure plasma concentrations in rodent models under varied dosing regimens (oral vs. intravenous) .

- Metabolite profiling : Identify major metabolites (e.g., nitro-reduction products) via radio-HPLC and β-RAM detection .

- Species-specific differences : Cross-validate data in human hepatocyte models to account for cytochrome P450 variability .

Advanced: What computational strategies are effective for predicting target binding modes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with proteins (e.g., SARS-CoV-2 main protease) based on piperidine carboxamide’s conformational flexibility .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the nitro-phenyl group in hydrophobic binding pockets .

- Free energy calculations : Apply MM-PBSA to quantify binding affinity changes upon fluorine substitution .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Degradation pathways : Nitro groups are prone to photolytic reduction; store in amber vials under inert gas (N₂) at -20°C .

- Stability testing : Monitor via periodic HPLC to detect hydrolytic byproducts (e.g., carboxylic acid derivatives) .

Advanced: How can in vivo efficacy studies be designed to evaluate therapeutic potential?

Methodological Answer:

- Dose-ranging studies : Administer 1–50 mg/kg orally in murine models, measuring target engagement via PET imaging .

- Toxicology endpoints : Assess liver enzyme (ALT/AST) levels and histopathology after 28-day repeated dosing .

- Behavioral assays : For CNS targets, use rotarod or Morris water maze tests to correlate pharmacokinetics with functional outcomes .

Advanced: How to address discrepancies in reported biological activities across studies?

Methodological Answer:

- Meta-analysis : Pool IC₅₀ data from multiple studies, adjusting for assay variability (e.g., ATP concentration in kinase assays) .

- Orthogonal assays : Confirm activity using both biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) endpoints .

- Batch validation : Re-synthesize the compound using published protocols to rule out synthetic variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.